4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine
Overview
Description
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine typically involves the reaction of 2,4-dichloropyrimidine with 2,6-dimethylmorpholine. The reaction is carried out in a solvent such as dimethylformamide (DMF) under basic conditions, often using a base like sodium hydride or potassium carbonate. The reaction mixture is heated to facilitate the substitution of the chlorine atom at the 6-position of the pyrimidine ring with the morpholine derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, the purification process might involve crystallization or chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Coupling reactions: It can be involved in Suzuki-Miyaura or other palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts, boronic acids, and appropriate bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl or heteroaryl compounds.
Scientific Research Applications
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other biological pathways.
Biological Research: Used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Another pyrimidine derivative with similar reactivity but different substituents.
4,6-Diphenylpyrimidin-2-amine: Known for its anticancer properties and used in medicinal chemistry.
Uniqueness
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is unique due to the presence of the morpholine ring, which imparts specific steric and electronic properties. This makes it particularly useful in designing compounds with desired biological activities and physicochemical properties .
Biological Activity
4-Chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests various mechanisms of action, particularly in the context of enzyme inhibition and antiviral properties. This article reviews the biological activity of this compound, highlighting relevant studies, case analyses, and data tables.
- Molecular Formula: C10H15ClN4O
- Molecular Weight: 242.71 g/mol
- CAS Number: 1197574-90-5
The biological activity of this compound is primarily attributed to its role as an inhibitor of specific kinases. Kinases are crucial in various cellular processes, including signaling pathways related to cell division and metabolism.
Enzyme Inhibition
Studies have indicated that this compound may inhibit host kinases such as AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), which are implicated in the life cycles of certain viruses, including Dengue virus (DENV). Inhibition of these kinases can potentially disrupt viral replication and enhance antiviral efficacy.
Antiviral Properties
Research has shown that this compound exhibits significant antiviral activity against DENV. In vitro studies demonstrated that the compound effectively reduced viral loads in human primary monocyte-derived dendritic cells (MDDCs), suggesting its potential as a therapeutic agent against dengue fever.
Table 1: Summary of Antiviral Activity Against DENV
Compound | IC50 (µM) | Cell Type | Reference |
---|---|---|---|
This compound | 10 | Human MDDCs | |
Other AAK1/GAK inhibitors | Varies | Various |
Cytotoxicity Assessment
Cytotoxicity assays conducted alongside antiviral testing indicated that the compound had a favorable safety profile, exhibiting low toxicity at concentrations effective for viral inhibition.
Case Studies
-
Dengue Virus Inhibition : A study by Bekerman et al. demonstrated the effectiveness of this compound in reducing DENV replication in MDDCs. The study highlighted the mechanism by which AAK1 and GAK inhibition leads to decreased viral entry into cells.
"The treatment exhibited antiviral efficacy in MDDCs thus more accurately reflects the dependence of DENV on AAK1 and GAK during human infection" .
- Broad-Spectrum Antiviral Activity : Further research indicated that compounds similar to this compound could be optimized for broader antiviral applications beyond DENV, targeting other viral pathogens through similar mechanisms.
Properties
IUPAC Name |
4-chloro-6-(2,6-dimethylmorpholin-4-yl)pyrimidin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-6-4-15(5-7(2)16-6)9-3-8(11)13-10(12)14-9/h3,6-7H,4-5H2,1-2H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQLZVMRZCOFGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=NC(=N2)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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